For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Buformin (B1668040) in Cancer Cells
Introduction
Buformin, a biguanide (B1667054) class of oral antihyperglycemic agent, has garnered significant attention for its potential as an anticancer therapeutic.[1] Originally used for the treatment of type 2 diabetes, emerging preclinical evidence has illuminated its potent anti-neoplastic properties, often reported to be more potent than its more widely studied counterpart, metformin (B114582).[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which buformin exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism: Mitochondrial Complex I Inhibition
The primary and most widely accepted mechanism of action for buformin, like other biguanides, is the inhibition of mitochondrial respiratory chain complex I (NADH dehydrogenase).[4][5][6][7] This inhibition disrupts the electron transport chain, leading to several critical downstream metabolic consequences:
-
Decreased ATP Production : By impairing oxidative phosphorylation, buformin significantly reduces the intracellular production of ATP, the cell's primary energy currency.[8][9][10]
-
Increased AMP/ATP Ratio : The reduction in ATP levels leads to a corresponding increase in the ratio of adenosine (B11128) monophosphate (AMP) to ATP. This shift in the cellular energy balance serves as a critical stress signal.[6][11]
-
Generation of Reactive Oxygen Species (ROS) : Disruption of the electron transport chain can lead to an increase in the production of ROS, which can induce cellular damage and trigger stress responses.[8][10]
This fundamental action on mitochondria is the catalyst for the cascade of signaling events that ultimately result in buformin's anti-tumorigenic effects.[7]
Key Signaling Pathway: AMPK/mTOR Axis
The increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6][12] Once activated via phosphorylation, AMPK initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic processes that consume ATP, such as cell growth and proliferation.
A primary downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth, protein synthesis, and proliferation.[2][8] AMPK activation inhibits mTOR signaling, primarily through the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2).[12] This leads to the reduced phosphorylation and activity of key mTORC1 downstream effectors, including:
-
Ribosomal protein S6 kinase (S6K) and its substrate, the ribosomal protein S6 (S6) .[2][8]
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .[2]
The inhibition of these proteins ultimately suppresses protein synthesis and halts cell cycle progression, thereby inhibiting cancer cell growth.[2][8]
Cellular and Metabolic Consequences of Buformin Action
The inhibition of the AMPK/mTOR pathway and the overarching metabolic stress induced by buformin manifest in a variety of anti-cancer effects.
Inhibition of Proliferation and Cell Cycle Arrest
Buformin consistently demonstrates a dose-dependent inhibition of cell proliferation across numerous cancer cell lines.[2][8] This is often accompanied by cell cycle arrest. For instance, in endometrial cancer cells, buformin was shown to induce G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells.[2] This effect is linked to the downregulation of key cell cycle proteins like cyclin D1 and CDK4.[8][9]
Induction of Apoptosis and Autophagy
Buformin treatment can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][8] In endometrial and cervical cancer cell lines, treatment resulted in an increased rate of apoptosis, contributing to the reduction in cell viability.[2][8]
Reduction of Invasion and Metastasis
A critical aspect of buformin's anti-cancer activity is its ability to reduce the invasive and metastatic potential of cancer cells.[2] Studies have shown that buformin treatment leads to a reduction in cell adhesion and a significant decrease in the number of cells penetrating through artificial matrices in transwell invasion assays.[2][8][9] This is often associated with the downregulation of matrix metalloproteinase 9 (MMP9), an enzyme crucial for breaking down the extracellular matrix.[8][9][10]
Metabolic Reprogramming
In response to the inhibition of oxidative phosphorylation, cancer cells treated with buformin undergo a metabolic shift. They exhibit increased glucose uptake and lactate (B86563) production, indicating a compensatory reliance on glycolysis.[8][9] This metabolic vulnerability can be exploited, as combining buformin with glycolysis inhibitors has shown synergistic anti-cancer effects.[13][14]
Quantitative Data Summary
Buformin's potency is often highlighted by its half-maximal inhibitory concentration (IC50) values, which are consistently lower than those of metformin in the same cell lines.
Table 1: In Vitro IC50 Values of Buformin in Cancer Cell Lines
| Cancer Type | Cell Line | Buformin IC50 (72h) | Metformin IC50 (72h) | Reference |
| Endometrial Cancer | Ishikawa | 8 µM | 1.4 mM (1400 µM) | [2] |
| Endometrial Cancer | ECC-1 | 150 µM | 1.6 mM (1600 µM) | [2] |
| Cervical Cancer | C33A | 236.2 µM | Not Reported | [8] |
| Cervical Cancer | Hcc94 | 166.1 µM | Not Reported | [8] |
| Cervical Cancer | SiHa | 622.8 µM | Not Reported | [8] |
| Cervical Cancer | HeLa | 1202 µM | Not Reported | [8] |
| Osteosarcoma | U-2 OS | 69.1 µM | Not Reported | [10] |
| Lung Cancer | H460 | ~0.5 mM (500 µM) | ~2.5 mM (2500 µM) | [13][15] |
Table 2: In Vivo Anti-Tumor Efficacy of Biguanides
| Animal Model | Biguanide | Dose | Key Findings | Reference |
| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 7.6 mmol/kg diet | Decreased cancer incidence, multiplicity, and burden. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Metformin | 9.3 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Phenformin (B89758) | 5.0 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 10 mmol/kg diet | Significantly reduced tumor burden vs. metformin. | [18] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of buformin's mechanism of action.
Western Blotting for AMPK and S6 Phosphorylation
This is the most common method to assess the activation of the AMPK pathway.
-
Cell Culture and Treatment : Cancer cell lines (e.g., ECC-1, Ishikawa, C33A) are plated and grown to ~70-80% confluency.[2][8] Cells are then treated with varying concentrations of buformin (e.g., 10 µM, 100 µM, 500 µM) or a vehicle control for specified time periods (e.g., 12, 24, 48 hours).[2][8]
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[19][20]
-
Protein Quantification : The total protein concentration of the lysates is determined using a Bradford or BCA protein assay kit to ensure equal loading.[19][20]
-
SDS-PAGE and Transfer : Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα at Thr172), total AMPKα, phosphorylated S6 (p-S6), and total S6.[2][19]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[19] Densitometry analysis is used to quantify changes in protein phosphorylation relative to total protein levels.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure the reduction in cell viability.
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to adhere for 24 hours.[2]
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of buformin or metformin, and cells are incubated for a set period (e.g., 72 hours).[2]
-
MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization and Reading : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570-595 nm).[2] The results are used to calculate the IC50 value.
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells.
-
Chamber Preparation : Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding : Cancer cells, previously serum-starved, are seeded into the upper chamber in serum-free media containing buformin or a vehicle control. The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.[8]
-
Incubation : The plates are incubated for a period (e.g., 24 hours) to allow invasive cells to degrade the matrix and migrate through the membrane pores.[8]
-
Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The reduction in the number of invading cells indicates the anti-invasive effect of the treatment.[8]
Conclusion
Buformin exerts significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in a wide range of cancer cells.[2] Its core mechanism of action is the inhibition of mitochondrial complex I, which triggers energetic stress and activates the AMPK signaling pathway.[6] The subsequent inhibition of the mTOR pathway disrupts crucial cellular processes required for tumor growth and survival.[2] The superior potency of buformin compared to metformin, as evidenced by lower IC50 values, suggests it is a promising candidate for further investigation and development as a cancer therapeutic, particularly in combination with conventional chemotherapies to enhance efficacy and overcome resistance.[2][8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question | MDPI [mdpi.com]
- 7. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]
- 8. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buformin suppresses osteosarcoma via targeting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin, an anti-diabetic agent reduces growth of cutaneous squamous cell carcinoma by targeting mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
